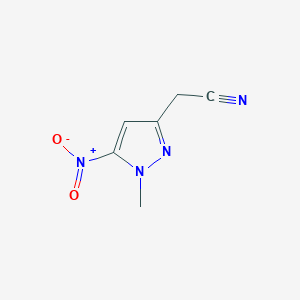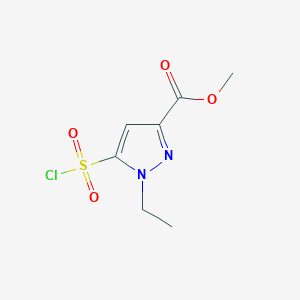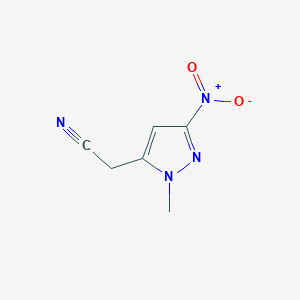
4-(4-Methylphenyl)nicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of MPNA involves the esterification of nicotinic acid with the (4-methylphenyl)phenylmethyl group . Detailed synthetic pathways and reaction conditions are documented in relevant literature .
Molecular Structure Analysis
MPNA’s molecular structure comprises a nicotinic acid core with a substituted aromatic ring. The (4-methylphenyl)phenylmethyl ester group is attached to the pyridine ring. The IUPAC Standard InChIKey for MPNA is WMWSRFPILNHBNU-UHFFFAOYSA-N .
Scientific Research Applications
- Derivatives of 4-(4-Methylphenyl)nicotinic acid have been synthesized, including 2-substituted aryl compounds with 2-Bromo aryl substituents . These derivatives have demonstrated anti-inflammatory and analgesic efficacy . Their ability to modulate inflammatory responses makes them promising candidates for managing pain and inflammation-related conditions.
- Hydrazine-coupled pyrazoles , which can be derived from this compound, exhibit diverse pharmacological effects. Some of these compounds have shown potent antileishmanial and antimalarial activities . Researchers have successfully synthesized these pyrazole-bearing compounds and verified their structures using various techniques .
- Researchers are exploring novel approaches, such as designing drugs that interact with niacin receptors or developing co-medications to mitigate unwanted side effects. While this compound itself hasn’t been extensively investigated, its derivatives may contribute to cardiovascular health .
- Nicotinic acid derivatives have shown promise in managing kidney diseases and associated high blood pressure . By understanding the mechanics of niacin receptors, researchers aim to optimize pharmacological activity while minimizing adverse effects .
- Ongoing research aims to develop novel drugs that interact with niacin receptors or united receptors. These could serve as therapeutic options for dyslipidemia and the prevention of cardiovascular illnesses .
Anti-Inflammatory and Analgesic Properties
Antileishmanial and Antimalarial Activities
Cardiovascular Health and Dyslipidemia
Kidney Disease and Blood Pressure Regulation
Novel Therapeutic Choices
Mechanism of Action
Target of Action
The primary targets of 4-(4-Methylphenyl)nicotinic acid, a derivative of nicotinic acid, are likely to be similar to those of its parent compound. Nicotinic acid, also known as niacin, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors are involved in numerous physiological processes, including neurotransmission and muscle contraction .
Mode of Action
This compound, like nicotinic acid, interacts with its targets, the nAChRs, by binding to these receptors. This binding can influence neuronal excitability and cell signaling mechanisms, leading to various physiological responses
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by nicotinic acid. Nicotinic acid is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism . NAD+ is synthesized from nicotinic acid through the Preiss-Handler pathway . The downstream effects of this pathway include energy production and regulation of cellular processes.
Pharmacokinetics
Niacin is known to be well-absorbed in the gastrointestinal tract and is then metabolized in the liver . The metabolites of niacin, which include niacinamide, niacinamide N-oxide, nicotinuric acid, N1-methyl-2-pyridone-5-carboxamide, N1-methyl-4-pyridone-5-carboxamide, and trigonelline, have been identified in human urine . These ADME properties impact the bioavailability of the compound.
Result of Action
Derivatives of nicotinic acid have been found to exhibit antimicrobial activity, particularly against gram-positive bacteria . This suggests that this compound may also have potential antimicrobial effects.
properties
IUPAC Name |
4-(4-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKQUXRFDHMZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557109 | |
| Record name | 4-(4-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262011-30-2 | |
| Record name | 4-(4-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3046573.png)
![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B3046574.png)
![8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B3046575.png)



![2-[(1-Methylpyrazol-3-yl)methoxy]ethylamine](/img/structure/B3046584.png)




